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molecular formula C10H9NO B1311468 1-methyl-1H-indole-5-carbaldehyde CAS No. 90923-75-4

1-methyl-1H-indole-5-carbaldehyde

Cat. No. B1311468
M. Wt: 159.18 g/mol
InChI Key: XIVDZBIBWGQOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629376B2

Procedure details

Treat 5-formyl-3-phenylsulfanyl-1H-indole-2-carboxylic acid amide 13 (m=0, R3=Ph; 400 mg, 1.35 mmol) with MeI (101 μl) as described in General Procedure XIV to provide the 5-formyl-1-methylindole the title compound 14 (280 mg, 67%), Rf (5% MeOH/CH2Cl2)=0.75.
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
101 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](C(N)=O)=[C:6]2SC1C=CC=CC=1)=[O:2].[CH3:22]I>CO.C(Cl)Cl>[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:22])[CH:7]=[CH:6]2)=[O:2] |f:2.3|

Inputs

Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)C=1C=C2C(=C(NC2=CC1)C(=O)N)SC1=CC=CC=C1
Name
Quantity
101 μL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C2C=CN(C2=CC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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